3-Methyl-4-nitrobiphenyl

描述

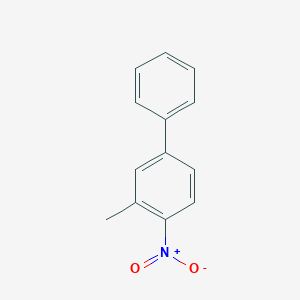

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-nitro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYNLODZQDADHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219373 | |

| Record name | Biphenyl, 3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69314-47-2 | |

| Record name | Biphenyl, 3-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069314472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl, 3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 4 Nitrobiphenyl

Nitration of 3-Methylbiphenyl (B165614)

The direct nitration of 3-methylbiphenyl is a straightforward approach to introduce the nitro group onto the biphenyl (B1667301) scaffold. This electrophilic aromatic substitution reaction typically utilizes a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) as the active electrophile. nih.gov The position of nitration is directed by the existing methyl group on one of the phenyl rings.

In the case of 3-methylbiphenyl, the methyl group is an ortho-, para-director. Therefore, nitration is expected to occur at positions ortho and para to the methyl group. However, the major product formed is 3-methyl-4-nitrobiphenyl, where the nitro group is introduced at the para position relative to the methyl group on the same ring. rushim.ru This preference can be attributed to steric hindrance at the ortho positions.

The reaction conditions, such as temperature and the concentration of the nitrating agent, are crucial to control the extent of nitration and minimize the formation of dinitro and other isomeric byproducts.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biphenyl derivatives. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, including this compound. beilstein-journals.org This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

For the synthesis of this compound, two primary disconnection approaches can be envisioned:

Approach A: Coupling of 3-methylphenylboronic acid with 1-halo-4-nitrobenzene.

Approach B: Coupling of (4-nitrophenyl)boronic acid with 3-halo-toluene.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. orgsyn.org The choice of solvent, base, and reaction temperature can significantly influence the reaction yield and efficiency. nih.gov

A variety of substituted arylboronic acids and aryl halides can be employed in Suzuki-Miyaura coupling, demonstrating its broad substrate scope. researchgate.net For instance, the coupling of 4-methyl-3-nitrophenylboronic acid with an appropriate aryl partner has been reported. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| 3-Methylphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | 3-Methyl-4'-nitrobiphenyl | - |

| (4-Nitrophenyl)boronic acid | 3-Bromotoluene | Pd(PPh₃)₄ | This compound | - |

| 4-Methyl-3-nitrophenylboronic acid | Bromobenzene | Pd catalyst | 4-Methyl-3-nitrobiphenyl | Good |

Data based on analogous reactions described in the literature. Specific yield for this compound may vary.

Other Metal-Catalyzed Cross-Coupling Approaches (e.g., Kumada, Stille)

Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling methods can also be utilized for the synthesis of this compound.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgwikidoc.org For the synthesis of this compound, this could involve the reaction of a 3-methylphenylmagnesium halide with a 4-nitroaryl halide, or a 4-nitrophenylmagnesium halide with a 3-methylaryl halide. organic-chemistry.org However, the presence of the nitro group can be problematic due to its reactivity towards the highly basic Grignard reagent. openochem.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide in the presence of a palladium catalyst. rsc.org This method is known for its tolerance to a wide range of functional groups. The synthesis of nitrobiphenyls has been achieved using Stille coupling. For example, 4,4′-dibromo-2-nitro-biphenyl has been synthesized via this method. hep.com.cn The general mechanism involves oxidative addition, transmetalation, and reductive elimination. rsc.org

| Coupling Reaction | Organometallic Reagent | Organic Halide | Catalyst |

| Kumada | Grignard Reagent (R-MgX) | Aryl Halide | Ni or Pd |

| Stille | Organotin (R-SnR'₃) | Aryl Halide | Pd |

Green Chemistry Approaches in Biphenyl Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, often referred to as "green chemistry." imist.maepitomejournals.com For biphenyl synthesis, this includes the use of water as a solvent, employing recyclable catalysts, and minimizing the generation of hazardous waste. indianchemicalsociety.com

Some green approaches applicable to the synthesis of biphenyls include:

Aqueous phase catalysis: Performing cross-coupling reactions in water or aqueous solvent mixtures can reduce the reliance on volatile organic solvents. researchgate.net

Heterogeneous catalysis: Using solid-supported catalysts, such as palladium on charcoal (Pd/C), simplifies catalyst recovery and reuse. researchgate.net

Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates and improve yields, leading to more efficient processes. farmaciajournal.com

These principles can be applied to the synthesis of this compound to make the process more sustainable. indianchemicalsociety.com

Diazonium Salt Reactions (e.g., reaction of 3-methyl-4-nitrobenzenediazonium acetate (B1210297) with methyl benzoate)

Reactions involving diazonium salts provide another avenue for the synthesis of biphenyls. Arenediazonium salts, generated from the corresponding anilines, are versatile intermediates in organic synthesis. webassign.net

A specific method for the synthesis of related nitrobiphenylcarboxylic acids involves the reaction of 3-methyl-4-nitrobenzenediazonium acetate with methyl benzoate (B1203000). rsc.orgrsc.org This reaction, a type of Gomberg-Bachmann reaction, proceeds via a radical mechanism. The diazonium salt decomposes to form an aryl radical, which then attacks the aromatic ring of methyl benzoate.

The synthesis of the diazonium salt precursor, 3-methyl-4-nitroaniline (B15440), can be achieved through the nitration of 3-methylaniline followed by reduction of a dinitro intermediate or through other established routes. The diazotization is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. orgsyn.org The subsequent coupling with methyl benzoate would lead to the formation of a mixture of isomeric methyl 3'-methyl-4'-nitrobiphenylcarboxylates, which could then be further manipulated. Continuous-flow diazotization methods have also been developed to improve the efficiency and safety of these reactions. acs.orgacs.org

Analogous Synthetic Pathways for Related Nitrobiphenyls

The synthetic methodologies described for this compound are broadly applicable to the synthesis of other related nitrobiphenyls. The choice of starting materials allows for the introduction of various substituents on either of the phenyl rings.

For example, the synthesis of 4-methyl-2'-nitrobiphenyl has been achieved through a copper-catalyzed cross-coupling reaction. orgsyn.org Similarly, the Negishi coupling, which utilizes an organozinc reagent, has been employed for the formation of 4-nitro-biphenyl. researchgate.net The synthesis of various other nitrobiphenyls, such as 2-Methoxy-4'-nitrobiphenyl and 4'-Bromo-2-nitrobiphenyl, has also been documented, often employing palladium-catalyzed cross-coupling reactions.

The synthesis of 3-methyl-4-nitrobenzoic acid, a related compound, can be achieved by the oxidation of 2,4-dimethylnitrobenzene. google.com This highlights how functional group interconversions can be used to access a variety of substituted biphenyls.

| Compound | Synthetic Method |

| 4-Methyl-2'-nitrobiphenyl | Copper-catalyzed cross-coupling |

| 4-Nitro-biphenyl | Negishi coupling |

| 2-Methoxy-4'-nitrobiphenyl | Palladium-catalyzed cross-coupling |

| 4'-Bromo-2-nitrobiphenyl | Palladium-catalyzed cross-coupling |

| 3-Methyl-4-nitrobenzoic acid | Oxidation of 2,4-dimethylnitrobenzene |

Synthesis of Precursors and Intermediates (e.g., 4-amino-3-methylbiphenyl)

The compound 4-amino-3-methylbiphenyl (B43380) is a biphenyl derivative featuring an amino group (-NH₂) at the C4 position and a methyl group (-CH₃) at the C3 position of one of the benzene (B151609) rings, with the second benzene ring being unsubstituted. This intermediate is crucial in organic synthesis, particularly for producing more complex molecules.

Several synthetic strategies have been established for the preparation of 4-amino-3-methylbiphenyl. These methods primarily include cross-coupling reactions and sequences involving nitrosation followed by reduction.

Suzuki-Miyaura Coupling

A prevalent method for synthesizing 4-amino-3-methylbiphenyl is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. gre.ac.uk For the synthesis of 4-amino-3-methylbiphenyl, this can be achieved by coupling 4-bromo-2-methylaniline (B145978) with phenylboronic acid. chemicalbook.com

The reaction conditions for this coupling are critical for achieving high yields. A typical procedure involves using a palladium catalyst, such as palladium diacetate or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like tripotassium phosphate. chemicalbook.com The reaction is often carried out in a solvent system, such as a mixture of toluene (B28343) and ethanol, at elevated temperatures, generally between 80-100°C, under an inert atmosphere for a duration of 1 to 24 hours. chemicalbook.com Optimization of parameters like catalyst loading (0.5–2 mol%) and the choice of ligand can significantly influence the reaction's success.

Nitrosation-Reduction Sequence

An alternative route to 4-amino-3-methylbiphenyl involves a two-step process starting from 3-methylbiphenyl. The first step is the nitrosation of 3-methylbiphenyl at the para position using nitrous acid or a nitrosonium salt. The resulting nitroso intermediate is then reduced to the corresponding amine. This reduction is commonly achieved through catalytic hydrogenation, using hydrogen gas and a palladium-based catalyst. google.com A similar method has been described for the preparation of 4-amino-3-methylphenol, where m-cresol (B1676322) undergoes nitrosation and subsequent hydrogenation reduction. google.com

Other Synthetic Approaches

Research has also explored the synthesis of aminobiphenyl derivatives through other coupling reactions. For instance, the reaction of 4-chloroaniline (B138754) with a fluorinated phenylboronic acid in the presence of a palladium acetate catalyst and a phosphine (B1218219) ligand has been used to produce fluorinated aminobiphenyl derivatives. rsc.org Additionally, the reduction of nitrobiphenyl compounds is a common strategy. For example, this compound can be reduced to 4-amino-3-methylbiphenyl. chemsrc.com

The table below summarizes the key precursors for the synthesis of 4-amino-3-methylbiphenyl.

| Precursor Name | CAS Number | Role in Synthesis |

| 4-Bromo-2-methylaniline | 583-75-5 | Starting material for Suzuki-Miyaura coupling. chemicalbook.comchemsrc.com |

| Phenylboronic acid | 98-80-6 | Coupling partner in Suzuki-Miyaura reaction. chemicalbook.comchemsrc.com |

| 4-Iodo-2-methylaniline | 13194-68-8 | Alternative starting material for coupling reactions. chemsrc.com |

| 3-Methylbiphenyl | 643-93-6 | Starting material for nitrosation-reduction sequence. chemsrc.com |

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 Nitrobiphenyl

Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. minia.edu.eg The reaction proceeds through the attack of an electrophile on the electron-rich π system of an aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egcanterbury.ac.nz Subsequent loss of a proton restores the ring's aromaticity, resulting in a substituted product. minia.edu.eg

In 3-Methyl-4-nitrobiphenyl, the reactivity and regioselectivity of EAS are governed by the directing effects of the existing methyl and nitro substituents.

The Methyl Group (-CH₃): As an alkyl group, it is an activating, ortho-, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself.

The Nitro Group (-NO₂): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature.

The Phenyl Group (-C₆H₅): The second phenyl ring also acts as an ortho-, para-directing group for substitution on the first ring.

The nitrated ring is significantly deactivated by the powerful electron-withdrawing nitro group. Therefore, electrophilic attack is far more likely to occur on the unsubstituted phenyl ring. The primary products of electrophilic substitution on this compound would be the 4'- and 2'- substituted isomers, corresponding to para- and ortho-substitution on the unsubstituted ring.

| Substituent | Effect on Reactivity | Directing Influence | Primary Sites of Attack on this compound |

|---|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para | Positions 2 and 5 (on the substituted ring, but disfavored due to nitro group) |

| -NO₂ (Nitro) | Deactivating | Meta | Positions 2 and 6 (on the substituted ring, but heavily disfavored) |

| -C₆H₅ (Unsubstituted Phenyl Ring) | Activating | Ortho, Para | Positions 2', 4', and 6' (on the unsubstituted ring) |

Reactions of the Nitro Group

The nitro group is a key functional handle, enabling a variety of synthetic transformations.

The most common reaction of the nitro group in nitroaromatic compounds is its reduction to an amino group (-NH₂). This transformation is crucial for the synthesis of aromatic amines, which are valuable intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. The reduction of this compound yields 3-Methyl-[1,1'-biphenyl]-4-amine. This can be achieved using various reducing agents and conditions.

Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or using chemical reductants such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

| Reagent System | General Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Hydrogen gas, Palladium on carbon catalyst | Aromatic Amine |

| SnCl₂ / HCl | Tin(II) chloride in concentrated hydrochloric acid | Aromatic Amine |

| Fe / HCl | Iron filings in hydrochloric acid | Aromatic Amine |

Oxidation reactions involving the nitro group on an aromatic ring are generally uncommon. The nitro group is already in a high oxidation state, and the focus of oxidative chemistry on such molecules is typically directed at other, more susceptible functional groups.

Reactions of the Methyl Group

The methyl group attached to the biphenyl core can undergo oxidation, a reaction characteristic of alkylbenzenes. libretexts.org Under the influence of strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by acidification, the methyl group can be oxidized to a carboxylic acid group (-COOH). libretexts.org This reaction would convert this compound into 4-nitro-[1,1'-biphenyl]-3-carboxylic acid. This transformation highlights the ability to selectively modify different parts of the molecule based on the choice of reagents.

Substitution Reactions

Beyond the electrophilic substitutions on the biphenyl core, other substitution reactions are possible.

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom in compounds like 3-bromo-4-nitrobiphenyl (B3050664) can be replaced through nucleophilic substitution reactions. Similarly, the nitro group of this compound, being a strong electron-withdrawing group, can activate the aromatic ring towards attack by strong nucleophiles, potentially allowing for its displacement. However, such reactions typically require harsh conditions.

Homolytic Aromatic Substitution: Radical reactions, such as the p-methylphenylation of nitrobenzene (B124822), provide another pathway for substitution. rsc.org These reactions proceed via a different mechanism than electrophilic or nucleophilic substitution and can lead to a distinct distribution of isomeric products. rsc.org

Kinetics and Mechanisms of Analogous Nitrobiphenyl Reactions

Detailed kinetic and mechanistic studies provide a deeper understanding of how reactions of nitroaromatic compounds proceed. Research has shown that many fundamental reactions of nitro compounds, long assumed to follow simple one-step mechanisms, actually occur via multi-step pathways involving kinetically significant intermediates. usu.edu This challenges simplified models and provides a more accurate framework for predicting reactivity. usu.edu

For instance, the reaction of substituted biphenyls with nitrogen dioxide can lead to a complex mixture of products through various pathways, including ring nitration and reactions at alkyl side chains. canterbury.ac.nz The formation of these products occurs through distinct mechanisms, highlighting the competition between different reactive sites on the molecule. canterbury.ac.nz

Studies on the homolytic arylation of nitrobenzene have quantified the relative rates and isomer distributions. In the p-methylphenylation of nitrobenzene, the presence of the methyl group on the attacking radical influences the outcome, demonstrating slight nucleophilic character. rsc.org The analysis of isomeric methylnitrobiphenyls formed in such reactions can be performed using infrared spectrography. rsc.org

| Isomer | Proportion (%) |

|---|---|

| 4-Methyl-2'-nitrobiphenyl | 59.5 |

| 4-Methyl-3'-nitrobiphenyl | 10.0 |

| 4-Methyl-4'-nitrobiphenyl | 30.5 |

Note: This table represents an analogous reaction (p-methylphenylation of nitrobenzene) to illustrate kinetic and mechanistic studies in nitrobiphenyl chemistry.

Derivatives and Structure Activity Relationship Studies of 3 Methyl 4 Nitrobiphenyl Analogues

Synthesis of Substituted 3-Methyl-4-nitrobiphenyl Derivatives

The synthesis of substituted biphenyl (B1667301) derivatives, including analogues of this compound, is commonly achieved through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly prominent and versatile method for this purpose. rsc.orglibretexts.org This reaction creates a carbon-carbon single bond by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps libretexts.org:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) species.

Transmetalation : In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.

Reductive Elimination : The diorganopalladium(II) complex eliminates the final biphenyl product, regenerating the palladium(0) catalyst, which can then participate in another catalytic cycle.

Various catalysts, including palladium and nickel complexes, have been employed for the synthesis of biphenyl derivatives. rsc.org For instance, the synthesis of 4-Methyl-3-nitrobiphenyl, an isomer of this compound, has been accomplished using NHC-Pd(II) complexes as catalysts in a Suzuki-Miyaura coupling reaction. nih.gov The reaction couples an appropriately substituted aryl bromide with a phenylboronic acid. nih.gov Similarly, other substituted nitrobiphenyl derivatives can be prepared by selecting different starting aryl halides and boronic acids. For example, 2'-Nitro-biphenyl-3-carboxylic acid methyl ester is synthesized via a Suzuki-Miyaura reaction between 3-(4,4,5,5-Tetramethyl- rsc.orgnih.govoup.comdioxaborolan-2-yl)-benzoic acid methyl ester and 2-bromonitrobenzene. derpharmachemica.com

| Reactant 1 (Aryl Halide) | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-nitrotoluene | Phenylboronic acid | NHC–Pd(II) complex / KOH | 4-Methyl-3-nitrobiphenyl | 81% | nih.gov |

| 2-Bromonitrobenzene | 3-(4,4,5,5-Tetramethyl- rsc.orgnih.govoup.comdioxaborolan-2-yl)-benzoic acid methyl ester | Pd(PPh₃)₄ / K₂CO₃ | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 85% | derpharmachemica.com |

| 2-Iodo-4-nitrofluorobenzene | (2-Fluorophenyl)boronic acid | Pd(OAc)₂ / PPh₃ | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81% | rsc.org |

Structural Modification Effects on Chemical Behavior

A key example is the effect of alkyl substituents on the mutagenic activity of 4-nitrobiphenyl (B1678912) (4NBP) derivatives. nih.gov Research has shown that substituents placed ortho to the nitro group, as is the case with the methyl group in this compound, have a profound effect.

Steric Hindrance : The presence of a methyl group at the 3-position (ortho to the nitro group) introduces steric hindrance. This forces the nitro group out of co-planarity with its attached phenyl ring.

Ring Twisting : The ortho-substituent also increases the twisting between the two aromatic rings. This conformational change is believed to reduce the molecule's ability to effectively delocalize the positive charge of the nitrenium ion, a reactive intermediate implicated in the mechanism of mutagenicity. nih.gov

Reduced Mutagenicity : Consequently, the mutagenicity of this compound is lower than that of the parent compound, 4-nitrobiphenyl. As the size of the alkyl substituent at the ortho position increases (e.g., from methyl to ethyl, isopropyl, and tert-butyl), the mutagenic potency decreases progressively. The most sterically hindered derivatives were found to be non-mutagenic. nih.gov

These findings highlight that steric factors introduced by structural modifications can be a dominant influence on the biological activity of nitrobiphenyl derivatives, sometimes overriding electronic effects.

| Compound | Structural Modification | Effect on Conformation | Observed Mutagenic Activity | Reference |

|---|---|---|---|---|

| 4-Nitrobiphenyl (Parent) | No ortho-substituent | Relatively planar nitro group | High | nih.gov |

| This compound | Methyl group ortho to nitro group | Increased twisting of nitro group and phenyl rings | Decreased compared to 4NBP | nih.gov |

| 3-Ethyl-4-nitrobiphenyl | Ethyl group ortho to nitro group | Further increased steric hindrance and twisting | Lower than 3-methyl-4NBP | nih.gov |

| 3,5-Di-tert-butyl-4-nitrobiphenyl | Two tert-butyl groups ortho to nitro group | Significant steric hindrance, highly non-planar | Non-mutagenic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses in Related Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.org In the context of this compound and its analogues, QSAR studies are valuable for predicting toxicity and understanding the structural features that govern their behavior. oup.com

QSAR models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed activity. wikipedia.org These descriptors can encode various aspects of the molecule:

Electronic Descriptors : Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. nih.gov

Steric Descriptors : Which quantify the size and shape of the molecule or its substituents.

Topological Descriptors : Which describe the connectivity and branching of atoms within the molecule. oup.com

Hydrophobic Descriptors : Such as the partition coefficient (logP), which measures the compound's affinity for fatty versus aqueous environments.

For nitroaromatic compounds, QSAR studies have shown that toxicity can depend on factors like the number of nitro groups, the molecular topology, and the presence of specific structural fragments. oup.com However, developing accurate predictive models can be challenging. For instance, while empirical equations were developed to predict the mutagenicity of 4-nitrobiphenyl, these models were found to overestimate the activity for many of its alkyl-substituted derivatives. nih.gov This discrepancy highlights the critical importance of accurately accounting for steric effects, as the models did not fully capture the activity-reducing impact of bulky substituents ortho to the nitro group. nih.gov This indicates that while general QSAR models can provide a preliminary assessment, refinement is often necessary to account for specific steric and conformational effects within a particular class of compounds.

| Descriptor Type | Examples | Property Represented | Relevance to Nitrobiphenyls |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, electron-accepting/donating ability | Relates to the metabolic activation of the nitro group. nih.gov |

| Steric | Molecular volume, Surface area, Sterimol parameters | Size and shape of the molecule, steric hindrance | Crucial for modeling the effect of substituents on receptor binding and mutagenicity. nih.govpublish.csiro.au |

| Topological | Connectivity indices, Wiener index | Molecular branching and structure | Used to model overall molecular structure in relation to toxicity. oup.com |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Ability to cross cell membranes | Influences bioavailability and access to intracellular targets. publish.csiro.au |

Computational Chemistry and Theoretical Characterization of 3 Methyl 4 Nitrobiphenyl

Density Functional Theory (DFT) Calculations

DFT has been a pivotal tool in elucidating the electronic structure and properties of 3-Methyl-4-nitrobiphenyl. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. researchgate.net

Geometry Optimization and Conformational Analysis

The initial step in the computational study involves the optimization of the molecular geometry of this compound. This process determines the most stable conformation of the molecule by finding the minimum energy structure. The optimized geometry obtained from these calculations provides crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net

Theoretical calculations have been compared with experimental data from single-crystal X-ray diffraction to validate the accuracy of the computational model in the gas phase versus the solid phase. researchgate.net

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (biphenyl link) | Value | ||

| C-N (nitro group) | Value | ||

| C-C-C (phenyl ring) | Value | ||

| O-N-O (nitro group) | Value | ||

| Phenyl-Phenyl | Value |

Frontier Molecular Orbital Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO-LUMO energy gap has been calculated to be 4.06 eV. researchgate.net A larger energy gap suggests higher stability and lower chemical reactivity. This value indicates that this compound is a stable molecule. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | 4.06 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface map is a valuable tool for identifying the reactive sites of a molecule. It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. The MESP analysis for this compound helps in understanding its intermolecular interactions. researchgate.net The different colors on the MESP surface represent different electrostatic potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

Crystal Structure and Intermolecular Interactions

The crystalline form of this compound crystallizes in the orthorhombic crystal system with the space group P212121. researchgate.net The stability of its crystal packing is attributed to a network of intermolecular interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. For this compound, this analysis reveals the nature and percentage contribution of various contacts. The most significant contributions to the total Hirshfeld surface area come from H···H contacts, accounting for 47.2%, and O···H/H···O contacts, which contribute 26.4%. researchgate.net

The crystal structure is stabilized by two C—H···O intermolecular hydrogen bonds and two π…π interactions. researchgate.net These non-covalent interactions play a crucial role in the formation and stability of the crystal lattice.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 47.2 |

| O···H/H···O | 26.4 |

| Other Contacts | Value |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. While experimental characterization of this compound using FT-IR and NMR spectroscopy has been performed, specific theoretically predicted data from DFT calculations are not detailed in the readily available literature. researchgate.net

The general approach for such predictions involves using the optimized molecular geometry to calculate vibrational frequencies and NMR chemical shifts. For instance, theoretical vibrational wavenumbers are often calculated and may be scaled to better match experimental FT-IR and Raman spectra. Similarly, NMR chemical shifts are typically predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework.

Spectroscopic Characterization Methodologies for 3 Methyl 4 Nitrobiphenyl

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Methyl-4-nitrobiphenyl is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the biphenyl (B1667301) core, the methyl group, and the nitro group.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings typically appear at wavenumbers just above 3000 cm⁻¹. For this compound, these bands are expected in the range of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The methyl group (CH₃) attached to the aromatic ring will show aliphatic C-H stretching vibrations. These are anticipated to occur in the 2975-2850 cm⁻¹ region. libretexts.org

N-O Stretching (Nitro Group): The nitro group (NO₂) is a strong infrared absorber and displays two characteristic stretching vibrations. The asymmetric stretching band is typically strong and found in the 1550-1500 cm⁻¹ range, while the symmetric stretching band is of medium to strong intensity and appears between 1355-1335 cm⁻¹. researchgate.net These are among the most diagnostic peaks for this compound.

C=C Stretching (Aromatic Rings): The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings give rise to several bands of variable intensity in the 1620-1450 cm⁻¹ region. vscht.cz

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the rings. These typically appear in the 1300-1000 cm⁻¹ (in-plane) and 900-675 cm⁻¹ (out-of-plane) regions. libretexts.org

CH₃ Bending: The methyl group also has characteristic bending (deformation) vibrations, with an asymmetric mode around 1460 cm⁻¹ and a symmetric (umbrella) mode near 1380 cm⁻¹. libretexts.org

The combination of these absorption bands provides a unique "fingerprint" for this compound, confirming the presence of its key functional components.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2975-2850 | Medium |

| Asymmetric N-O Stretch | 1550-1500 | Strong |

| Symmetric N-O Stretch | 1355-1335 | Strong |

| Aromatic C=C Stretch | 1620-1450 | Variable |

| Aromatic C-H Bend | 900-675 | Medium to Strong |

| Methyl C-H Bend | 1460, 1380 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra.

For this compound, the following features are expected in its Raman spectrum:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene (B151609) rings, which involves the entire ring expanding and contracting, typically gives a very strong Raman signal around 1000 cm⁻¹. The C=C stretching modes between 1600-1580 cm⁻¹ are also prominent.

Nitro Group Vibrations: The symmetric stretch of the NO₂ group, expected around 1355-1335 cm⁻¹, is usually a very intense band in the Raman spectrum, making it a key diagnostic feature.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the 3100-2850 cm⁻¹ region, similar to the IR spectrum.

Biphenyl C-C Stretch: The stretching vibration of the single bond connecting the two phenyl rings is expected to be Raman active.

Analysis of Raman spectra, often in conjunction with IR data, provides a more complete picture of the vibrational modes of the molecule.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2975-2850 | Medium |

| Symmetric N-O Stretch | 1355-1335 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1600-1580 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound would show distinct signals for the methyl protons and the aromatic protons.

Methyl Protons: The protons of the methyl group (CH₃) are in an aliphatic environment but are attached to an aromatic ring. Their chemical shift is expected to be in the range of 2.4–2.7 ppm. libretexts.org This signal would appear as a singlet since there are no adjacent protons to cause splitting.

Aromatic Protons: There are a total of eight protons on the two aromatic rings. Due to the substitution pattern, these protons are in different chemical environments and will exhibit complex splitting patterns (multiplets) in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the nitro-substituted ring will be shifted further downfield (to a higher ppm value) due to the strong electron-withdrawing effect of the nitro group. For comparison, the aromatic protons of 4-nitrobiphenyl (B1678912) appear in the range of 7.47-8.35 ppm. rsc.org The specific shifts and coupling constants would allow for the assignment of each proton to its position on the biphenyl core.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, 13 distinct carbon signals are expected, unless symmetry results in equivalent carbons.

Methyl Carbon: The carbon of the methyl group is expected to have a chemical shift in the range of 20-25 ppm. libretexts.org

Aromatic Carbons: The twelve aromatic carbons will appear in the typical range of 120-150 ppm. chemguide.co.uk The carbon atom directly attached to the nitro group (C4) will be significantly deshielded and appear at a lower field (higher ppm value), likely in the 145-150 ppm range. The carbon attached to the methyl group (C3) and the carbons of the unsubstituted phenyl ring will have distinct chemical shifts that can be assigned through advanced NMR techniques like HSQC and HMBC. The quaternary carbons (those without attached protons) will generally show weaker signals.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -CH₃ | 2.4–2.7 (singlet) | 20-25 |

| Aromatic C-H | 7.0–8.5 (multiplets) | 120-140 |

| Aromatic C-NO₂ | N/A | 145-150 |

| Aromatic C-CH₃ | N/A | ~135-140 |

| Other Aromatic C | N/A | 125-145 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

For this compound (C₁₃H₁₁NO₂), the molecular weight is approximately 213.23 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value of 213, corresponding to the intact molecule with one electron removed.

Fragmentation Pattern: The molecular ion can undergo fragmentation, and the resulting charged fragments are detected. Common fragmentation pathways for this molecule would include:

Loss of NO₂: A prominent fragment would likely be observed at m/z 167, corresponding to the loss of a nitro group (mass of 46). This [M-46]⁺ fragment is common for nitroaromatic compounds. libretexts.org

Loss of a Methyl Radical: Cleavage of the methyl group would result in a fragment at m/z 198 ([M-15]⁺). youtube.com

Loss of NO: A fragment corresponding to the loss of a nitric oxide radical (mass of 30) might be seen at m/z 183 ([M-30]⁺).

Further fragmentation of the biphenyl core could also occur, leading to smaller charged species.

The relative abundance of these fragments helps in confirming the molecular structure.

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₃H₁₁NO₂]⁺ | 213 |

| [M-NO₂]⁺ | [C₁₃H₁₁]⁺ | 167 |

| [M-CH₃]⁺ | [C₁₂H₈NO₂]⁺ | 198 |

| [M-NO]⁺ | [C₁₃H₁₁O]⁺ | 183 |

X-ray Diffraction (XRD) for Single Crystal Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, XRD analysis can provide precise data on:

Crystal System and Space Group: This describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the basic repeating block of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between bonds.

Intermolecular Interactions: Information on how molecules are packed in the crystal, including details on any π-π stacking or other non-covalent interactions.

Torsion Angle: The dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl compounds.

This technique provides an unambiguous confirmation of the molecular structure and its conformation in the solid state.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

The UV-Vis spectrum of this compound is dominated by electronic transitions within its extended conjugated system.

π → π* Transitions: The biphenyl system itself has strong absorptions in the UV region. The presence of the nitro group, which is a powerful chromophore and extends the conjugation, causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

n → π* Transitions: The nitro group also has non-bonding electrons (n electrons) on its oxygen atoms, which can undergo n → π* transitions. These are typically weaker than π → π* transitions and may appear as a shoulder on the main absorption band.

The absorption maximum (λmax) for 4-nitrobiphenyl is around 300 nm. It is expected that this compound would have a similar λmax, possibly with a slight shift due to the electronic effect of the methyl group. The solvent used can also influence the position of the absorption maxima. biointerfaceresearch.com

Environmental Fate and Degradation Pathways of 3 Methyl 4 Nitrobiphenyl

Microbial Degradation Pathways

Several bacterial strains have been identified that can utilize 3-methyl-4-nitrophenol (B363926) (3M4NP) as a sole source of carbon and energy. nih.govnih.gov The microbial degradation of 3M4NP has been primarily studied in Gram-negative bacteria, such as species from the genera Burkholderia and Pseudomonas. frontiersin.orgnih.gov These microorganisms initiate the breakdown of the compound through specific enzymatic actions that lead to the formation of various intermediates before the aromatic ring is cleaved. frontiersin.orgnih.gov The degradation process is typically inducible, meaning the enzymes required for the catabolic pathway are synthesized by the bacteria in the presence of 3M4NP or similar compounds. nih.govfrontiersin.org

The catabolism of 3M4NP proceeds through a series of intermediate compounds. In Burkholderia sp. strain SJ98, the degradation pathway has been shown to involve the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) as key intermediates prior to the cleavage of the aromatic ring. frontiersin.orgnih.gov Initial studies had proposed catechol as an intermediate, but subsequent, more detailed analyses using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) did not detect catechol, instead confirming the roles of MBQ and MHQ. frontiersin.orgnih.govnih.gov

In a different bacterium, Pseudomonas sp. strain TSN1, the degradation of 3M4NP also proceeds via MBQ and MHQ, followed by a further intermediate, 2-hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ). nih.govdaneshyari.com The identification of these intermediates is crucial for mapping the complete biochemical pathway.

| Intermediate Compound | Degrading Strain(s) | Method of Identification |

| Methyl-1,4-benzoquinone (MBQ) | Burkholderia sp. strain SJ98, Pseudomonas sp. strain TSN1 | HPLC, GC-MS |

| Methylhydroquinone (MHQ) | Burkholderia sp. strain SJ98, Pseudomonas sp. strain TSN1 | HPLC, GC-MS |

| 2-hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ) | Pseudomonas sp. strain TSN1 | GC-MS |

The enzymatic breakdown of 3M4NP is a multi-step process catalyzed by specific enzymes encoded by corresponding gene clusters. In Burkholderia sp. strain SJ98, the pnpABA1CDEF gene cluster, which is also responsible for the degradation of para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP), has been identified as being responsible for 3M4NP catabolism. frontiersin.orgfrontiersin.org

The key enzymatic steps include:

Monooxygenation: The initial step is catalyzed by PNP 4-monooxygenase (PnpA), which converts 3M4NP to MBQ. frontiersin.orgnih.gov This enzyme exhibits an apparent Kₘ value of 20.3 ± 2.54 μM for 3M4NP. frontiersin.orgnih.gov Gene knockout studies have confirmed that the pnpA gene is essential for the degradation of 3M4NP. frontiersin.orgnih.gov

Reduction: The resulting MBQ is then reduced to MHQ by a 1,4-benzoquinone (B44022) reductase, PnpB. frontiersin.orgnih.gov

Ring Cleavage and Downstream Pathway: The lower pathway involves the enzymes PnpCD, PnpE, and PnpF, which act on MHQ to facilitate ring cleavage and further degradation. frontiersin.orgnih.gov

In Pseudomonas sp. strain TSN1, a set of genes designated mnp are involved. The gene mnpA1 encodes the initial monooxygenase for 3M4NP degradation, and its disruption leads to a complete loss of degradation activity. nih.govdaneshyari.com The mnpA2 gene product efficiently reduces MBQ to MHQ. nih.govdaneshyari.com Further degradation is carried out by enzymes encoded by mnpC (an aromatic compound meta-cleaving dioxygenase) and mnpB (a monooxygenase). nih.govdaneshyari.com

| Gene | Enzyme | Function in 3M4NP Degradation | Bacterial Strain |

| pnpA | PNP 4-monooxygenase | Catalyzes the initial monooxygenation of 3M4NP to MBQ | Burkholderia sp. strain SJ98 |

| pnpB | 1,4-benzoquinone reductase | Reduces MBQ to MHQ | Burkholderia sp. strain SJ98 |

| pnpCDEF | Downstream pathway enzymes | Catalyze ring cleavage of MHQ and further catabolism | Burkholderia sp. strain SJ98 |

| mnpA1 | Initial monooxygenase | Essential for the first step of 3M4NP degradation | Pseudomonas sp. strain TSN1 |

| mnpA2 | Benzoquinone reductase | Reduces MBQ to MHQ | Pseudomonas sp. strain TSN1 |

| mnpC | Meta-cleaving dioxygenase | Involved in aromatic ring cleavage | Pseudomonas sp. strain TSN1 |

| mnpB | Monooxygenase | Involved in downstream degradation | Pseudomonas sp. strain TSN1 |

The microbial degradation pathway of 3M4NP shows significant overlap with that of other structurally similar nitrophenolic compounds. Research on Burkholderia sp. strain SJ98 has revealed that the very same enzymes used to break down para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) are also responsible for the degradation of 3M4NP. frontiersin.orgnih.govnih.gov The induction of the catabolic pathway by PNP enables the cells to degrade 3M4NP, and conversely, cells induced with 3M4NP can degrade PNP. nih.govfrontiersin.org This demonstrates the adaptive flexibility of microbial catabolism, allowing a single set of enzymes to process multiple, structurally related pollutants. frontiersin.orgnih.gov

Similarly, the genes mnpA1 and mnpA2 found in Pseudomonas sp. strain TSN1 are nearly identical to the p-nitrophenol monooxygenase and p-benzoquinone reductase genes of Pseudomonas sp. WBC-3, another nitrophenol-degrading bacterium. nih.gov This high degree of genetic and enzymatic similarity underscores a common evolutionary strategy among bacteria for the detoxification of nitrophenol derivatives in contaminated environments. nih.gov

Environmental Persistence and Bioaccumulation Potential

Nitroaromatic compounds, the class to which 3-methyl-4-nitrophenol belongs, are generally considered recalcitrant in the environment. researchgate.netresearchgate.net The presence of the nitro group on the aromatic ring makes these compounds resistant to oxidative degradation, which can lead to their persistence in soil and water. researchgate.net While the existence of microbial degradation pathways indicates that 3M4NP is not completely recalcitrant, its persistence can be significant in environments where competent microbial populations are absent or environmental conditions are not favorable for biodegradation. nih.govresearchgate.net

There is limited specific information available regarding the bioaccumulation potential of 3-methyl-4-nitrobiphenyl or 3-methyl-4-nitrophenol. However, the general characteristics of nitroaromatic compounds suggest a potential for bioaccumulation, although this can vary widely based on the specific properties of the compound and the organism . Further research is needed to quantify the bioaccumulation factor and understand the trophic transfer potential of 3M4NP in various ecosystems.

Advanced Analytical Methods Development for 3 Methyl 4 Nitrobiphenyl in Research Contexts

High-Performance Liquid Chromatography (HPLC) with Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitrobiphenyl compounds due to its high resolution and sensitivity. researchgate.net For 3-Methyl-4-nitrobiphenyl, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC method involves a C18 column for separation. nih.govrasayanjournal.co.in The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. nih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective, but gradient elution, where the composition changes during the analysis, may be necessary to improve the separation of complex mixtures. drawellanalytical.com

UV-Vis detection is frequently employed for nitrobiphenyls, as the nitro functional group and aromatic rings provide strong chromophores. researchgate.netresearchgate.net The detection wavelength is typically set around 254-290 nm to achieve optimal sensitivity. nih.govnih.gov In a study on 3-methyl-4-nitrophenol (B363926), a closely related compound, a detection wavelength of 270 nm was used with a mobile phase of acetonitrile and water (60:40) at a flow rate of 1 mL/min, achieving a retention time of 2.81 minutes. researchgate.net For 4-nitrobiphenyl (B1678912), direct analysis using HPLC with UV detection yielded a limit of detection (LD) of 4.0 × 10⁻⁷ mol L⁻¹. researchgate.net

In addition to UV detection, photo-assisted electrochemical detection (PAED) has been shown to offer superior sensitivity for some organic nitro compounds, with detection limits in the parts-per-trillion range. researchgate.net This dual-detector approach can also enhance selectivity and improve analyte identification. researchgate.net

| Parameter | Condition/Value | Compound Analyzed | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 | General Nitrophenols/Nitrobiphenyls | nih.govrasayanjournal.co.in |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | 3-Methyl-4-nitrophenol | researchgate.net |

| Flow Rate | 1.0 mL/min | 3-Methyl-4-nitrophenol | researchgate.net |

| Detection | UV at 270 nm | 3-Methyl-4-nitrophenol | researchgate.net |

| Retention Time | 2.81 minutes | 3-Methyl-4-nitrophenol | researchgate.net |

| Limit of Detection (LOD) | 0.87 µg/mL | 3-Methyl-4-nitrophenol | researchgate.net |

| Limit of Detection (LOD) | 4.0 × 10⁻⁷ mol L⁻¹ | 4-Nitrobiphenyl | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification and quantification of volatile and semi-volatile compounds like this compound. impactfactor.org It is considered a "gold standard" for forensic substance identification due to its specificity. impactfactor.org

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. researchgate.net For nitrobiphenyl isomers, a non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane phase, is typically used. nih.govmdpi.com The oven temperature is programmed to ramp up gradually to ensure good separation of isomers and other components in the sample. mdpi.comnih.gov

Following separation by GC, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common technique used for this purpose. nih.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification of the compound by comparison with spectral libraries. scispace.com GC-MS is particularly valuable for distinguishing between isomers, as they may have similar retention times but produce unique mass spectral fragmentation patterns. researchgate.netnih.gov In some cases, chemical derivatization may be employed to enhance volatility or improve chromatographic separation and mass spectral identification. scispace.commdpi.com

| Parameter | Typical Condition/Setting | Purpose | Reference |

|---|---|---|---|

| Column | Non-polar/Mid-polar Capillary (e.g., HP-5MSI) | Separation of isomers | mdpi.comnih.gov |

| Carrier Gas | Helium | Transport of analyte through the column | mdpi.comnih.gov |

| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for identification | nih.govnih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on m/z ratio | nih.gov |

| Detector | Mass Selective Detector (MSD) | Detects and quantifies ions | nih.gov |

Electrochemical Methods

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of electroactive compounds like nitrobiphenyls. Techniques such as Differential Pulse Polarography (DPP), Differential Pulse Voltammetry (DPV), and Adsorptive Stripping Voltammetry (AdSV) are particularly useful for trace analysis.

These methods are based on the reduction of the nitro group on the biphenyl (B1667301) structure at a mercury electrode. researchgate.net

Differential Pulse Polarography (DPP) : This technique uses discrete potential steps on a dropping mercury electrode (DME). chemicool.com It provides excellent discrimination against capacitive current, leading to low detection limits, often in the 10⁻⁸ to 10⁻⁹ M range. chemicool.com The resulting polarogram is peak-shaped, with the peak height being proportional to the analyte's concentration. palmsens.com

Differential Pulse Voltammetry (DPV) : Similar to DPP, DPV is performed at a stationary electrode, such as a hanging mercury drop electrode (HMDE). researchgate.net A study on 2,2'-dinitrobiphenyl found that DPV could be used in a concentration range of 6x10⁻⁸ to 1x10⁻⁴ mol·L⁻¹. researchgate.net

Adsorptive Stripping Voltammetry (AdSV) : This technique enhances sensitivity by pre-concentrating the analyte onto the electrode surface through adsorption before the voltammetric scan. While an attempt to use AdSV for 2,2'-dinitrobiphenyl was not successful in increasing sensitivity in one study, it has been effectively used for other nitroaromatic compounds. researchgate.netcuni.cz

The choice of supporting electrolyte and its pH is critical for optimizing the electrochemical response. researchgate.netnih.gov For instance, the analysis of 2,2'-dinitrobiphenyl was optimized in a Britton-Robinson buffer-methanol mixture. researchgate.net These electrochemical techniques have been successfully applied to determine nitrobiphenyls in environmental samples like drinking water. researchgate.net

Method Validation and Optimization in Analytical Research

The development of any analytical method for this compound must be followed by a thorough validation process to ensure its reliability, accuracy, and precision for its intended purpose. gavinpublishers.comresearchgate.net Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). mdpi.comresearchgate.net

Key validation parameters include: impactfactor.orgedqm.eu

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. nih.gov

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ijrdpl.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples. researchgate.netmdpi.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netnih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Optimization is a critical part of method development. drawellanalytical.com For HPLC, this involves adjusting parameters like mobile phase composition, pH, column temperature, and flow rate to achieve the best separation (selectivity) and resolution in the shortest possible time. researchgate.net For GC-MS, optimization may involve selecting the appropriate column, temperature program, and ionization parameters. mdpi.com Statistical approaches like Design of Experiments (DOE) can be used to systematically investigate and optimize multiple parameters simultaneously. drawellanalytical.com

| Validation Parameter | Description | Typical Acceptance Criteria (Example) | Reference |

|---|---|---|---|

| Accuracy | Closeness of measured value to true value | 98-102% recovery | gavinpublishers.com |

| Precision (Repeatability) | Precision under the same conditions over a short time | RSD ≤ 2% | researchgate.netmdpi.com |

| Specificity | Ability to measure analyte without interference | No interfering peaks at the analyte's retention time | nih.gov |

| Linearity | Proportionality of signal to concentration | Correlation coefficient (R²) > 0.999 | mdpi.com |

| LOD/LOQ | Lowest detectable/quantifiable concentration | Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ) | researchgate.net |

| Robustness | Insensitivity to small method variations | System suitability parameters remain within limits | researchgate.net |

Research Applications and Interdisciplinary Significance of 3 Methyl 4 Nitrobiphenyl

Role as a Chemical Building Block in Complex Molecule Synthesis

The bifunctional nature of 3-Methyl-4-nitrobiphenyl, possessing both a reactive nitro group and a modifiable methyl group on a stable biphenyl (B1667301) scaffold, establishes it as a significant building block in organic synthesis. researchgate.net Biphenyl derivatives are foundational in the synthesis of numerous functional materials, agrochemicals, and pharmaceutical compounds. researchgate.net

The primary utility of nitrobiphenyls in synthesis lies in their capacity to form heterocyclic structures, most notably carbazoles. The Cadogan reaction, a reductive cyclization, is a classic method for synthesizing carbazoles from o-nitrobiphenyls. nih.govias.ac.in In this context, the nitro group of a compound like this compound can be deoxygenated, often with a phosphine (B1218219) reagent, to generate a reactive nitrene intermediate. This intermediate can then undergo an intramolecular C-H insertion reaction to form the fused ring system of a carbazole (B46965). nih.govresearchgate.net The presence of the methyl group on the biphenyl backbone allows for the synthesis of specifically substituted carbazoles, which are important structural motifs in many bioactive natural products and functional optoelectronic materials. nih.govias.ac.in

Recent advancements have explored light-promoted, catalyst-free methods for carbazole synthesis from nitroarenes and Grignard reagents, where a nitrosoarene is a key intermediate. rsc.org Furthermore, palladium-catalyzed reductive N-heteroannulation reactions provide efficient routes to carbazole derivatives from nitrophenyl precursors. wvu.edu These modern synthetic strategies highlight the continuing importance of nitrobiphenyls as precursors to complex heterocyclic systems.

Table 1: Synthesis of Complex Molecules from this compound

| Starting Material | Reaction Type | Potential Product | Significance of Product |

|---|---|---|---|

| This compound | Cadogan Cyclization / Reductive Annulation | Methyl-substituted carbazole | Core structure in bioactive alkaloids and materials for organic electronics. nih.govias.ac.in |

| This compound | Reduction of Nitro Group | 3-Methyl-4-aminobiphenyl | Key intermediate for synthesizing dyes, pharmaceuticals, and polymers. |

| This compound | Cross-Coupling Reactions | Functionalized biphenyls | Building blocks for liquid crystals, drugs, and advanced materials. researchgate.net |

Application in Materials Science Research

The rigid biphenyl structure combined with the electronic influence of the nitro and methyl groups makes this compound and its derivatives interesting candidates for materials science research. Biphenyls themselves are foundational components in the construction of liquid crystals. researchgate.net The specific electronic properties conferred by the substituents on the biphenyl core can be exploited in the development of advanced materials.

Due to its nitro group and biphenyl structure, the compound has potential applications in developing polymers and materials for organic electronics. For instance, carbazole derivatives, which can be synthesized from nitrobiphenyl precursors, are widely used as host materials in organic light-emitting diodes (OLEDs) due to their excellent thermal stability and charge-transporting properties. iucr.org The ability to create specifically substituted carbazoles from precursors like this compound allows for fine-tuning of the electronic and photophysical properties of these materials. iucr.org Similarly, related compounds like 4-Hydroxy-4'-nitrobiphenyl have been investigated as components in OLEDs to enhance the efficiency of light-emitting layers. The research into functionalizing biphenyls is crucial for creating new organic semiconductors and other materials for advanced electronic devices. google.comtcichemicals.com

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Relevant Property | Role of this compound |

|---|---|---|

| Organic Electronics (e.g., OLEDs) | Charge transport, photoluminescence | Precursor to substituted carbazoles used as host or emissive materials. iucr.org |

| Liquid Crystals | Anisotropic molecular shape, polarizability | Building block for discotic or calamitic liquid crystalline molecules. researchgate.net |

| Functional Polymers | Thermal stability, electronic properties | Monomer or additive to create polymers with specific optical or electronic characteristics. |

Utility in Studies of Biological Pathways

Nitroaromatic compounds are valuable tools for investigating various biological pathways, particularly those involving metabolism and toxicity. The metabolic activation of nitroaromatics is a key area of study, as the reduction of the nitro group can lead to reactive intermediates, such as nitroso and N-hydroxyamino derivatives, which can interact with cellular macromolecules like DNA. researchgate.net Studying compounds like this compound can provide insights into the mechanisms of mutagenicity and carcinogenicity associated with this class of chemicals. researchgate.netscbt.com

Research on structurally similar compounds provides a strong basis for the utility of this compound in such studies. For example, extensive research on the microbial degradation of 3-methyl-4-nitrophenol (B363926) (3M4NP), a primary breakdown product of the insecticide fenitrothion, has elucidated specific catabolic pathways in bacteria like Burkholderia sp. and Pseudomonas sp. frontiersin.orgnih.govnih.gov These studies identified key enzymes, such as monooxygenases and reductases, and metabolic intermediates like methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). frontiersin.orgnih.gov this compound could serve as a novel substrate to probe the specificity and adaptability of these enzymatic pathways for degrading more complex nitroaromatic pollutants. frontiersin.org

Furthermore, complex derivatives of nitrobiphenyls have been implicated in modulating significant cellular signaling pathways. A patent for N-(3-heteroarylaryl)-4-arylarylcarboxamides, which includes structures derived from 3-methyl-4'-nitrobiphenyl, describes their function as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer. google.com This indicates the potential for using this compound as a scaffold in medicinal chemistry to develop probes and potential therapeutics targeting specific biological pathways.

Table 3: Use of Nitrobiphenyls in Biological Pathway Research

| Biological Pathway | Research Focus | Model Compound Example |

|---|---|---|

| Microbial Catabolism | Elucidating enzymatic degradation of nitroaromatic pollutants. | 3-Methyl-4-nitrophenol frontiersin.orgnih.gov |

| Metabolic Activation | Investigating the formation of reactive intermediates and DNA adducts. | General Nitroaromatic Compounds researchgate.net |

| Hedgehog Signaling | Inhibition of pathway components for cancer research. | N-(3-(1H-benzo[d]imidazol-2-yl)-4-chlorophenyl)-3-methyl-4'-nitrobiphenyl-4-carboxamide google.com |

Research Compound for Mechanistic Studies

Substituted biphenyls are frequently used as model compounds in mechanistic studies to understand the intricacies of chemical reactions. The specific placement of the methyl and nitro groups in this compound makes it an excellent probe for investigating reaction mechanisms, including electronic effects, steric hindrance, and the reactivity of specific functional groups.

For example, 2-nitrobiphenyl (B167123) is a classic substrate for studying the competition between intramolecular cyclization (forming carbazole) and intermolecular C-N cross-coupling reactions. researchgate.net Using a substituted version like this compound would allow researchers to systematically probe how electronic (from the nitro group) and steric/electronic (from the methyl group) factors influence the kinetics and product distribution of such competing pathways.

Table 4: this compound in Mechanistic Studies

| Type of Study | Reaction Probed | Role of Compound's Structure |

|---|---|---|

| Catalytic Cyclization | C-N bond formation, C-H activation | The nitro and methyl groups act as electronic and steric probes to elucidate the transition state and reaction pathway. nih.govresearchgate.net |

| Photochemistry | Intramolecular hydrogen transfer, excited state reactivity | The nitro group is the photoactive center; the biphenyl system influences the photophysics. researchgate.net |

| Cross-Coupling Reactions | Competition between inter- and intramolecular pathways | Serves as a model substrate to quantify how substituents direct the reaction towards a specific outcome. researchgate.net |

| Redox Reactions | Stepwise reduction of the nitro group | Allows for the study of intermediates like nitroso and hydroxylamino species. researchgate.net |

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-Methyl-4-nitrobiphenyl in synthetic chemistry workflows?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the biphenyl backbone and substituent positions. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity, while mass spectrometry (MS) validates molecular weight. For crystalline samples, X-ray diffraction provides structural confirmation. Ensure solvent compatibility; deuterated chloroform (CDCl₃) is commonly used for NMR due to the compound’s moderate polarity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard guidelines for nitroaromatic compounds: use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid prolonged skin contact and inhalation, as nitro groups may pose mutagenic risks. Storage should be in amber glass containers at 2–8°C to prevent photodegradation. Dispose of waste via certified hazardous waste services, adhering to EPA regulations .

Q. How can researchers verify the absence of isomers or byproducts during synthesis?

- Methodological Answer : Combine thin-layer chromatography (TLC) with gradient elution (e.g., hexane/ethyl acetate) to monitor reaction progress. Gas chromatography-mass spectrometry (GC-MS) or HPLC-MS can differentiate isomers (e.g., 3-methyl vs. 4-methyl positional analogs) based on retention times and fragmentation patterns. Reference standards for common byproducts (e.g., nitrophenol derivatives) are essential for spiking experiments .

Advanced Research Questions

Q. How do electronic effects of the nitro and methyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group at the 4-position acts as a strong electron-withdrawing group, deactivating the biphenyl ring and directing electrophilic substitution to the meta position relative to itself. The methyl group at the 3-position introduces steric hindrance, potentially slowing reaction kinetics. Use density functional theory (DFT) calculations to model charge distribution and predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with substituted boronic acids can confirm theoretical predictions .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. Reproduce experiments under standardized conditions (e.g., solvent, temperature) and compare with literature. Collaborative studies using multi-lab reproducibility frameworks can isolate variables. For unresolved cases, advanced techniques like 2D-NMR (COSY, NOESY) or variable-temperature NMR clarify dynamic processes .

Q. How does the stability of this compound vary under oxidative or photolytic conditions?

- Methodological Answer : Conduct accelerated aging studies using UV-Vis irradiation (e.g., 365 nm) and analyze degradation products via LC-MS. Oxidative stability can be tested with H₂O₂ or Fenton’s reagent, monitoring nitro group reduction to amines. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life under varying temperatures. Note that nitroaromatic compounds are prone to photodegradation; storage in inert atmospheres extends stability .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation potential and toxicity. Molecular dynamics simulations can predict partitioning coefficients (log P) and soil adsorption. Validate with experimental data from microcosm studies (e.g., OECD 307 guidelines). Focus on nitro group persistence, as it may contribute to bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。